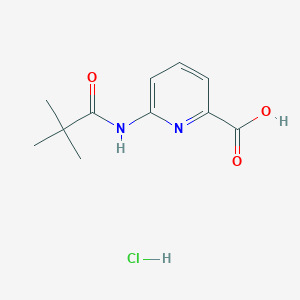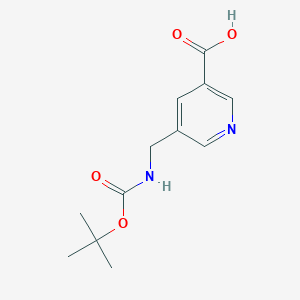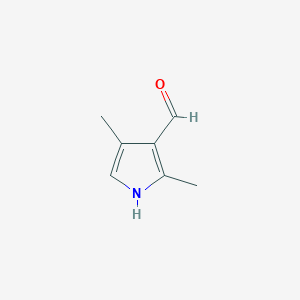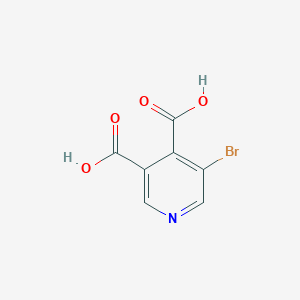
6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride
Overview
Description
6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release in the brain. 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride has been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in memory and learning. It also activates transient receptor potential (TRP) channels, which are involved in pain sensation and inflammation.
Biochemical And Physiological Effects
6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride has been found to have a range of biochemical and physiological effects, including the modulation of ion channels and neurotransmitter release, the enhancement of synaptic transmission, and the activation of TRP channels. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for chronic pain and inflammatory diseases.
Advantages And Limitations For Lab Experiments
6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride, including the development of more potent and selective analogs, the investigation of its effects on other ion channels and neurotransmitter systems, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride as a catalyst for organic reactions is an area of active research, with potential applications in drug discovery and chemical synthesis.
Conclusion
In conclusion, 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride is a chemical compound with significant potential for various scientific research applications. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for further study. Future research on 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride may lead to the development of new therapeutic agents and the discovery of novel chemical reactions.
Scientific Research Applications
6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and organic chemistry. In neuroscience, 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride has been shown to enhance synaptic transmission and improve memory and learning in animal models. In pharmacology, 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride has been found to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. In organic chemistry, 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride has been used as a catalyst for various reactions, including the synthesis of chiral compounds and the formation of C-C bonds.
properties
IUPAC Name |
6-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-11(2,3)10(16)13-8-6-4-5-7(12-8)9(14)15;/h4-6H,1-3H3,(H,14,15)(H,12,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFRGXCNGHORRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590342 | |
| Record name | 6-(2,2-Dimethylpropanamido)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride | |
CAS RN |
848243-27-6 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(2,2-dimethyl-1-oxopropyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848243-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2-Dimethylpropanamido)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1603279.png)



